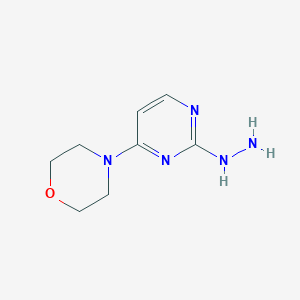

4-(2-Hydrazinylpyrimidin-4-yl)morpholine

Description

Significance of Heterocyclic Compounds in Modern Chemistry

Heterocyclic compounds, cyclic structures containing at least two different elements as members of its ring(s), are ubiquitous in nature and synthetic chemistry. Their importance is underscored by their presence in a vast array of biologically active molecules, including vitamins, hormones, and alkaloids. The strategic combination of different heterocyclic scaffolds within a single molecule is a widely employed strategy in drug discovery to create novel compounds with enhanced or unique properties.

The pyrimidine (B1678525) ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, is a fundamental building block of life, forming the core structure of the nucleobases uracil, thymine, and cytosine in RNA and DNA. researchgate.net This inherent biological relevance has made pyrimidine derivatives a focal point of extensive research. researchgate.netuni.lu In medicinal chemistry, the pyrimidine scaffold is present in a wide range of therapeutic agents, demonstrating a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. researchgate.netuni.lu The versatility of the pyrimidine ring allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and biological properties. researchgate.netmdpi.com

Morpholine (B109124) is a saturated six-membered heterocyclic amine containing both an ether and a secondary amine functional group. nih.gov This unique combination of features imparts favorable physicochemical properties to molecules, such as improved aqueous solubility and metabolic stability. nih.govresearchgate.net The morpholine ring is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in a multitude of approved drugs and biologically active compounds. nih.govresearchgate.net Its incorporation into a molecular structure can lead to enhanced potency and improved pharmacokinetic profiles. nih.gov The presence of the morpholine moiety in a compound can also influence its binding affinity to biological targets. researchgate.net

The hydrazine (B178648) scaffold (-NH-NH2) is a highly reactive functional group that serves as a versatile building block in organic synthesis. sigmaaldrich.comchemicalbook.com It is a potent nucleophile and can participate in a wide array of chemical transformations to construct various heterocyclic systems. chemicalbook.com Hydrazine and its derivatives are key precursors in the synthesis of numerous biologically active compounds, including those with antimicrobial, anticonvulsant, and anti-inflammatory activities. guidechem.com The reactivity of the hydrazine group makes it a valuable tool for creating molecular diversity and accessing novel chemical entities. chemicalbook.com

Rationale for Focused Investigation of 4-(2-Hydrazinylpyrimidin-4-yl)morpholine

The specific molecular architecture of this compound, which combines the pyrimidine, morpholine, and hydrazine moieties, provides a strong rationale for its focused investigation. This hybrid structure suggests the potential for unique chemical properties and biological activities that may not be present in its individual components.

A comprehensive review of the existing scientific literature reveals a notable gap in the detailed study of this compound. While numerous studies have explored pyrimidine-morpholine hybrids and compounds containing the hydrazine moiety, there is a scarcity of research dedicated specifically to this particular combination. This lack of focused investigation presents an opportunity to contribute novel and valuable data to the field of heterocyclic chemistry. The synthesis, characterization, and evaluation of this compound and its potential derivatives would fill a significant void in the current body of knowledge.

The unique combination of the electron-deficient pyrimidine ring, the hydrophilic morpholine group, and the reactive hydrazine scaffold in this compound suggests a high potential for the discovery of novel chemical transformations and biological activities. The hydrazine group, for instance, can serve as a handle for further chemical modifications, allowing for the creation of a library of new derivatives. These derivatives could be screened for a wide range of biological targets, potentially leading to the identification of new therapeutic agents. uni.lu Furthermore, the specific arrangement of these functional groups may result in unforeseen and interesting chemical reactivity, opening up new avenues for synthetic methodology research.

Chemical and Physical Properties of this compound

While extensive experimental data for this compound is not widely available in the public domain, its fundamental properties can be predicted based on its chemical structure.

| Property | Value |

| Molecular Formula | C₈H₁₃N₅O |

| IUPAC Name | (4-morpholin-4-ylpyrimidin-2-yl)hydrazine |

| Molecular Weight | 195.22 g/mol |

| Monoisotopic Mass | 195.11201 Da |

| SMILES | C1COCCN1C2=NC(=NC=C2)NN |

| InChI | InChI=1S/C8H13N5O/c9-12-8-10-2-1-7(11-8)13-3-5-14-6-4-13/h1-2H,3-6,9H2,(H,10,11,12) |

| InChIKey | CMYFMUHVJZVFMI-UHFFFAOYSA-N |

Data sourced from PubChem.

Structure

3D Structure

Propriétés

IUPAC Name |

(4-morpholin-4-ylpyrimidin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N5O/c9-12-8-10-2-1-7(11-8)13-3-5-14-6-4-13/h1-2H,3-6,9H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMYFMUHVJZVFMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC=C2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 2 Hydrazinylpyrimidin 4 Yl Morpholine and Its Analogs

Chemo-selective Synthesis Strategies

Chemo-selectivity is paramount in the synthesis of complex molecules like 4-(2-hydrazinylpyrimidin-4-yl)morpholine, which features multiple reactive sites. Strategies are often designed to proceed in a stepwise manner, utilizing pre-functionalized precursors to ensure the controlled and regioselective introduction of different substituents.

The direct C-H functionalization of an unactivated pyrimidine (B1678525) ring with nucleophiles like hydrazine (B178648) and morpholine (B109124) in a single step is a synthetically formidable challenge. Issues with regioselectivity, over-substitution, and the inherent reactivity of the nucleophiles would complicate such a transformation. While direct C-H functionalization of pyrimidines is an active area of research, these methods are typically employed for creating C-C or C-X bonds under specific catalytic conditions and are not yet generalized for the direct, dual introduction of two different nitrogen nucleophiles at specific positions. researchgate.net

A more viable and controlled approach involves a stepwise functionalization of a pre-activated pyrimidine core, such as a dihalopyrimidine. This allows for the sequential and selective introduction of the morpholine and hydrazinyl moieties, thereby overcoming the challenges of direct, one-pot functionalization.

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, represent a highly efficient strategy for constructing the pyrimidine core. rasayanjournal.co.inbohrium.com These reactions adhere to the principles of atom economy and procedural simplicity, making them attractive for building molecular libraries. bohrium.comnih.gov

A foundational example is the Biginelli reaction, a three-component cyclocondensation of a β-diketone, an aldehyde, and urea or thiourea. tandfonline.com More contemporary MCRs employ various catalysts and starting materials to afford highly substituted pyrimidines with high regioselectivity. For instance, an iridium-catalyzed multicomponent synthesis utilizes amidines and up to three different alcohols to produce unsymmetrically substituted pyrimidines in high yields. nih.govacs.orgorganic-chemistry.org This method proceeds through a sequence of condensation and dehydrogenation steps. nih.govacs.org

| Reaction Name/Type | Reactants | Catalyst/Conditions | Typical Yields | Reference |

| Biginelli Reaction | β-Diketone, Aryl aldehyde, (Thio)urea | Microwave, HCl | 65-90% | tandfonline.com |

| Iridium-Catalyzed MCR | Amidine, Alcohols (up to 3) | PN5P-Ir-pincer complex | up to 93% | nih.govacs.org |

| ZnCl₂-Catalyzed Coupling | Enamine, Triethyl orthoformate, Ammonium acetate | ZnCl₂ | Good | organic-chemistry.org |

| Ammonium Iodide Promoted MCR | Ketone, NH₄OAc, DMF-DMA | NH₄I, Metal- and solvent-free | Acceptable | organic-chemistry.org |

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for functionalizing halogenated pyrimidines. researchgate.netresearchgate.net The electron-deficient nature of the pyrimidine ring, particularly at the C2, C4, and C6 positions, makes it highly susceptible to attack by nucleophiles. The stability of the intermediate Meisenheimer complex, which is enhanced by the presence of the ring nitrogen atoms, facilitates the displacement of a halide leaving group. stackexchange.com

In a typical synthesis of this compound, a dihalopyrimidine such as 4,6-dichloropyrimidine serves as the starting material. The first step involves the selective substitution of one chlorine atom with morpholine. This reaction is generally carried out in a suitable solvent like DMF or dioxane, often in the presence of a base such as potassium carbonate (K₂CO₃) to neutralize the HCl generated. nih.gov This approach yields the key intermediate, 4-(6-chloropyrimidin-4-yl)morpholine, setting the stage for the subsequent introduction of the hydrazinyl group. nih.gov

| Substrate | Nucleophile | Conditions | Product | Reference |

| 4,6-Dichloropyrimidine | Morpholine | K₂CO₃, DMF, RT, 4-6 h | 4-(6-Chloropyrimidin-4-yl)morpholine | nih.gov |

| 2-Chloropyrazine | Morpholine | Various bases and solvents | 2-Morpholinopyrazine | researchgate.net |

| 2,5-Dichloropyrimidine | Cysteine residue (in a protein) | Aqueous buffer | Covalent protein-pyrimidine adduct | nih.gov |

The final step in constructing this compound typically involves the hydrazinolysis of the remaining chloro-substituent. The intermediate from the SNAr reaction, 4-(6-chloropyrimidin-4-yl)morpholine, is treated with hydrazine hydrate (B1144303). nih.gov This reaction is also a nucleophilic aromatic substitution, where the potent nucleophile, hydrazine, displaces the chloride ion.

The reaction is commonly performed by heating the chloropyrimidine intermediate with an excess of hydrazine hydrate, often in a solvent like ethanol. nih.gov The choice of reaction conditions is crucial, as harsh conditions or prolonged reaction times can sometimes lead to unexpected rearrangements or ring-opening of the pyrimidine scaffold. researchgate.netnih.gov For instance, the reaction of 4,6-dichloropyrimidine with hydrazine hydrate at room temperature can selectively yield 4-chloro-6-hydrazinopyrimidine, demonstrating the feasibility of this transformation. nih.gov

Green Chemistry Principles in Synthesis

The integration of green chemistry principles into the synthesis of pyrimidine derivatives is an area of increasing focus, aiming to reduce the environmental footprint of chemical processes. rasayanjournal.co.innih.gov These principles advocate for the use of less hazardous reagents, safer solvents (such as water or ionic liquids), catalytic reactions, and energy-efficient methods. rasayanjournal.co.injmaterenvironsci.com MCRs and microwave-assisted synthesis are prominent examples of green techniques applied to pyrimidine chemistry. rasayanjournal.co.in

Microwave-assisted organic synthesis has emerged as a powerful tool that aligns with the principles of green chemistry. orientjchem.org By using microwave irradiation, chemical reactions can be accelerated dramatically, with reaction times often decreasing from hours to mere minutes. tandfonline.comnih.gov This rapid, localized heating of polar molecules not only saves energy but also frequently leads to higher product yields and cleaner reactions with fewer byproducts compared to conventional heating methods. tandfonline.comorientjchem.org

This technology has been successfully applied to various syntheses of pyrimidine derivatives, including multicomponent reactions like the Biginelli reaction tandfonline.com and the construction of fused pyrimidine systems. orientjchem.orgnih.gov The efficiency and simplicity of microwave-assisted synthesis make it a highly attractive method for the rapid generation of novel pyrimidine-based compounds. eurekaselect.comasianpubs.org

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield (Conventional) | Yield (Microwave) | Reference |

| Thiazolopyrimidine Synthesis | 24 hours | 8 minutes | 42-55% | 69-88% | nih.gov |

| Fused Pyrimidine Synthesis | Several hours | 5-10 minutes | Good | Higher | orientjchem.org |

| Biginelli Reaction | Several hours | 2-5 minutes | ~60-80% | 65-90% | tandfonline.com |

Solvent-Free Reaction Conditions

The development of solvent-free reaction conditions represents a significant advancement in green chemistry, aiming to reduce environmental impact and improve reaction efficiency. For the synthesis of pyrimidine derivatives, these conditions often lead to shorter reaction times, higher yields, and simpler work-up procedures. researchgate.netresearchgate.net

The reaction of Biginelli pyrimidines with ester substitutions at the C5 position with hydrazine hydrate under solvent-free conditions has been shown to result in unexpected ring opening, yielding pyrazoles, arylidenehydrazines, and urea or thiourea. researchgate.netscispace.com However, for other pyrimidine systems, direct substitution is achievable. For instance, the synthesis of this compound can be envisioned via the nucleophilic substitution of a suitable precursor, such as 4-(2-chloropyrimidin-4-yl)morpholine, with hydrazine hydrate. Conducting this reaction neat (solvent-free) by heating the mixture could offer a greener alternative to traditional solvent-based methods. scispace.com

Multicomponent reactions (MCRs) are another area where solvent-free conditions have proven effective for pyrimidine synthesis. An eco-friendly approach involves the one-pot, three-component coupling of aldehydes, alkynes, and a nitrogen source like indazole or triazole, catalyzed by ferric chloride, to produce pyrimidine derivatives in good to excellent yields. researchgate.net While not a direct route to the target compound, this illustrates the feasibility of constructing complex pyrimidine cores without bulk solvents.

Table 1: Comparison of Solvent-Free vs. Conventional Synthesis for Pyrimidine Derivatives This table is illustrative, based on general findings in the literature.

| Parameter | Solvent-Free Conditions | Conventional Solvent-Based Conditions |

| Reaction Time | Often shorter (minutes to a few hours) researchgate.net | Can be significantly longer (several hours to days) |

| Yield | Generally good to excellent researchgate.net | Variable, can be lower due to side reactions |

| Work-up | Simpler, often involves direct filtration or recrystallization researchgate.net | Requires extraction, solvent removal, and chromatography |

| Environmental Impact | Reduced waste, lower energy consumption eurekaselect.com | Generates significant solvent waste |

Biocatalysis in Heterocyclic Synthesis

Biocatalysis has emerged as a powerful tool in organic synthesis, offering high selectivity and mild reaction conditions, which are significant advantages for creating complex molecules like pyrimidine derivatives. mdpi.com Enzymes from purine and pyrimidine salvage pathways are valuable candidates for synthesizing various nucleic acid components and their analogs. nih.gov

While direct enzymatic synthesis of this compound is not established, chemoenzymatic strategies can be conceptualized. For instance, enzymes like nucleoside phosphorylases, which catalyze the reversible phosphorolysis of nucleosides, could be employed to generate modified pyrimidine bases. tandfonline.com These biocatalytically produced intermediates could then be chemically converted to the target molecule.

Aldoxime dehydratases represent another class of enzymes with potential applications. nih.gov These enzymes catalyze the cyanide-free synthesis of nitriles from aldoximes under mild conditions. mdpi.com This approach could be relevant in constructing pyrimidine precursors. The use of whole-cell biocatalysts is particularly attractive as it eliminates the need for costly enzyme purification and can be applied in aqueous media, aligning with green chemistry principles. mdpi.com

The advantages of biocatalysis include:

High Selectivity: Enzymes provide excellent regio-, stereo-, and enantioselectivity, reducing the formation of undesirable by-products. nih.gov

Mild Conditions: Reactions are typically run at or near ambient temperature and pressure in aqueous media. mdpi.com

Sustainability: Biocatalysis avoids the use of toxic reagents and heavy metals, offering an environmentally friendly alternative to traditional chemical methods. nih.gov

Use of Renewable Feedstocks

The shift from petrochemical-based feedstocks to renewable, bio-based resources is a cornerstone of sustainable chemistry. reagent.co.uk Renewable feedstocks, typically derived from plants or biomass, can provide the basic chemical skeletons for complex molecules. rsc.orgrsc.org

For the synthesis of nitrogen-containing heterocycles like pyrimidines, several renewable sources can be considered:

Sugars: Simple sugars, obtainable from cellulose or agricultural waste, can be fermented by engineered microorganisms to produce platform chemicals like 1,4-butanediol, which can serve as building blocks. rsc.org

Nucleic Acids: DNA and RNA from biomass are rich sources of pyrimidine and purine bases, which can be chemically modified. This approach is particularly useful for synthesizing derivatives that retain the core heterocyclic structure. rsc.org

Lignin: As a waste product of the paper industry, lignin is an abundant source of aromatic compounds like syringaldehyde, which can be used as starting materials for more complex structures. rsc.org

A potential synthetic strategy could involve the de novo synthesis of the pyrimidine ring from simple, bio-derived molecules like aspartate and carbamoyl phosphate, which are central to biological pyrimidine metabolism. creative-proteomics.comfiveable.me While more complex than modifying existing pyrimidine feedstocks, this approach offers greater flexibility in molecular design. The challenge lies in efficiently converting these biological precursors into the desired non-natural pyrimidine scaffold of this compound.

Catalytic Approaches in Pyrimidine and Hydrazine Chemistry

Catalysis is fundamental to modern organic synthesis, enabling efficient and selective transformations. In the context of pyrimidine and hydrazine chemistry, catalytic methods, particularly those involving transition metals and photoredox systems, have revolutionized the construction and functionalization of these moieties.

Transition Metal-Catalyzed Coupling Reactions for Pyrimidine Scaffolds

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds on heterocyclic scaffolds. mdpi.com The synthesis of substituted pyrimidines often relies on these reactions, starting from halogenated pyrimidine precursors. ccspublishing.org.cn

For the synthesis of this compound, a key step would be the coupling of hydrazine with a 2-halo-4-morpholinopyrimidine intermediate. Palladium catalysts, in combination with suitable ligands and bases, are highly effective for such C-N bond-forming reactions. ccspublishing.org.cn This methodology offers high yields and good functional group tolerance. nih.gov

Table 2: Representative Conditions for Palladium-Catalyzed Amination of Chloro-Pyrimidines

| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 100 | High | ccspublishing.org.cn |

| Pd(OAc)₂ / BINAP | NaOt-Bu | Dioxane | 80-110 | Good to High | General method |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 100 | Good | mdpi.com |

These catalytic systems provide a reliable and versatile toolkit for introducing the hydrazinyl group onto the pyrimidine ring, which is often challenging using traditional nucleophilic aromatic substitution methods that may require harsh conditions.

Visible-Light Photoredox Catalysis for Heterocyclic Transformations

Visible-light photoredox catalysis has emerged as a mild and powerful strategy for organic synthesis, enabling unique transformations through the generation of radical intermediates. mdpi.com This approach is particularly useful for the functionalization of electron-deficient heterocycles like pyrimidines.

While direct hydrazinylation of a pyrimidine ring using photoredox catalysis is not a standard transformation, related radical cascade reactions show the potential of this methodology. For instance, photoredox-catalyzed reactions of 1,6-enynes can generate complex polycyclic products through radical intermediates. nih.gov The generation of a pyrimidine-centered radical could potentially react with a hydrazine equivalent.

A plausible mechanism involves the excitation of a photocatalyst (e.g., a ruthenium or iridium complex) by visible light. The excited photocatalyst can then engage in a single-electron transfer (SET) process with a substrate to generate a radical species, which subsequently undergoes the desired transformation. mdpi.com This method avoids the need for high temperatures and strong reagents, making it compatible with a wide range of functional groups.

Purification and Characterization of Synthetic Intermediates and Final Compounds

Rigorous purification and characterization are essential to confirm the identity and purity of synthesized compounds. For this compound and its intermediates, a combination of chromatographic and spectroscopic techniques is employed.

Purification:

Crystallization: This is a primary method for purifying solid final products and intermediates. The choice of solvent is critical for obtaining high-purity crystals.

Column Chromatography: Silica gel chromatography is widely used to separate the desired compound from unreacted starting materials, catalysts, and by-products.

Distillation: For volatile liquid intermediates, distillation under reduced pressure can be an effective purification method. google.com

Filtration and Washing: Crude products are often isolated by vacuum filtration and washed with appropriate solvents to remove soluble impurities. orgsyn.org

Characterization: The structure of this compound is confirmed using a suite of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. For the target compound, characteristic signals would be expected for the pyrimidine ring protons, the morpholine protons (typically two distinct triplets), and the NH/NH₂ protons of the hydrazinyl group. nih.gov The pyrimidine protons often appear in the aromatic region (δ 7.0-9.0 ppm). chemicalbook.comacs.org

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms. Signals for the pyrimidine ring carbons and the morpholine carbons would be observed at characteristic chemical shifts. nih.gov

Mass Spectrometry (MS): This technique determines the molecular weight of the compound. Electron Ionization (EI) or Electrospray Ionization (ESI) would show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the mass of the target compound. The fragmentation pattern can also provide structural information. sapub.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. Key vibrational frequencies would include N-H stretching for the hydrazine group (around 3200-3400 cm⁻¹), C=N and C=C stretching for the pyrimidine ring (around 1500-1650 cm⁻¹), and C-O-C stretching for the morpholine ring (around 1100 cm⁻¹). researchgate.net

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Signals for pyrimidine H-5 and H-6; two sets of signals for morpholine CH₂ groups; broad signals for NH and NH₂ protons. |

| ¹³C NMR | Signals for pyrimidine C-2, C-4, C-5, C-6; signals for morpholine CH₂ carbons. |

| Mass Spec (ESI+) | [M+H]⁺ peak corresponding to the molecular formula C₈H₁₃N₅O. |

| IR (cm⁻¹) | ~3300 (N-H stretch), ~2900 (C-H stretch), ~1600 (C=N, C=C stretch), ~1115 (C-O-C stretch). |

Chemical Reactivity and Transformation Pathways of 4 2 Hydrazinylpyrimidin 4 Yl Morpholine

Reactivity of the Hydrazinyl Moiety

The hydrazinyl group (-NHNH2) is the most prominent site of reactivity in the molecule. Its nucleophilic nature drives several important transformations, including condensation, cyclization, acylation, and sulfonylation reactions.

Condensation Reactions with Carbonyl Compounds (Schiff Base Formation)

The terminal amino group of the hydrazinyl moiety readily undergoes condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form hydrazones, a class of Schiff bases. This reaction is typically catalyzed by a small amount of acid and involves the nucleophilic attack of the hydrazine (B178648) nitrogen on the electrophilic carbonyl carbon, followed by the elimination of a water molecule.

The formation of these Schiff bases is a versatile method for introducing a wide array of substituents into the molecule, thereby modifying its steric and electronic properties. For instance, reaction with substituted aromatic aldehydes introduces various aryl groups, which can be tailored for specific applications.

Table 1: Examples of Schiff Base Formation via Condensation Reaction

| Carbonyl Compound | Resulting Schiff Base Structure |

|---|---|

| Substituted Benzaldehyde | 4-(2-(2-benzylidenehydrazinyl)pyrimidin-4-yl)morpholine |

| Substituted Acetophenone | 4-(2-(2-(1-phenylethylidene)hydrazinyl)pyrimidin-4-yl)morpholine |

Note: The table provides representative structures. Specific derivatives depend on the substituents of the reacting carbonyl compound.

Cyclization Reactions to Form Fused Heterocycles (e.g., Pyrazoles, Triazolopyrimidines)

The bifunctional nature of the hydrazinyl group makes it an excellent precursor for the synthesis of various fused heterocyclic systems through cyclization or cyclocondensation reactions. These reactions are fundamental in medicinal chemistry for creating complex, biologically active scaffolds.

Pyrazoles: One common transformation involves the reaction of the hydrazinylpyrimidine with 1,3-dicarbonyl compounds or their equivalents, such as α,β-unsaturated ketones (chalcones). The reaction proceeds via an initial condensation to form a hydrazone, followed by an intramolecular cyclization and dehydration to yield a pyrazole (B372694) ring attached to the pyrimidine (B1678525) core. For example, reacting a closely related analog, 4-(2-hydrazinyl-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-4-yl)morpholine, with substituted chalcones in glacial acetic acid yields pyrazoline-bearing derivatives. rsc.org This demonstrates a key pathway for generating pyrazole-like structures from the parent compound.

Triazolopyrimidines: Another significant cyclization pathway leads to the formation of rsc.orgnih.govthieme.detriazolo[4,3-c]pyrimidine or rsc.orgnih.govthieme.detriazolo[1,5-c]pyrimidine systems. These fused bicyclic heterocycles can be synthesized by reacting the hydrazinylpyrimidine with reagents containing a single carbon atom that can be incorporated into the new triazole ring. Examples of such reagents include cyanogen (B1215507) halides, orthoesters, or carboxylic acids and their derivatives. The reaction of 2-hydrazinopyrimidines with cyanogen chloride, for example, yields 3-amino-s-triazolo-[4,3-a]pyrimidines. chemscene.com These fused systems are of significant interest due to their diverse pharmacological activities. nih.govchemicalbook.comrsc.orgrsc.org

Table 2: Cyclization Reactions of 4-(2-Hydrazinylpyrimidin-4-yl)morpholine

| Reactant | Resulting Heterocycle | Fused Ring System |

|---|---|---|

| 1,3-Diketone (e.g., Acetylacetone) | Pyrazole | Pyrazolylpyrimidine |

| α,β-Unsaturated Ketone (Chalcone) | Pyrazoline/Pyrazole | Pyrazolinyl/Pyrazolylpyrimidine |

| Orthoester (e.g., Triethyl orthoformate) | Triazole | rsc.orgnih.govthieme.deTriazolo[4,3-c]pyrimidine |

Acylation and Sulfonylation of Hydrazine

The nucleophilic nitrogen atoms of the hydrazinyl group can be targeted by acylating and sulfonylating agents.

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides results in the formation of acylhydrazides. This reaction typically occurs at the terminal nitrogen atom. The resulting N-acyl derivatives can serve as intermediates for further cyclizations, for instance, into oxadiazoles, or can be of interest in their own right for their biological properties. The acylation of related aminopyrimidines has been shown to be influenced by the steric bulk of both the pyrimidine substituent and the acyl halide. rsc.org

Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride) in the presence of a base yields sulfonohydrazides. These reactions introduce a sulfonyl group, which can act as a hydrogen bond acceptor and significantly alter the molecule's polarity and biological activity. While sulfonyl hydrazides are often used as precursors to generate sulfonyl radicals for other reactions, the sulfonylation of the hydrazine moiety itself is a key functionalization strategy. researchgate.net

Reactivity of the Pyrimidine Core

The pyrimidine ring, substituted with electron-donating hydrazinyl and morpholino groups, also exhibits characteristic reactivity, including nucleophilic substitution (if a suitable leaving group is present) and ring transformation reactions.

Nucleophilic Substitution Reactions on the Pyrimidine Ring

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of halogenated or otherwise activated pyrimidines. In the case of this compound, the ring is generally considered electron-rich due to the strong electron-donating effects of the morpholino and hydrazinyl substituents. This deactivates the ring towards nucleophilic attack.

However, if the starting material were a precursor like 2,4-dichloropyrimidine, sequential substitution would be possible. The first chlorine, typically at the more reactive 4-position, could be displaced by morpholine (B109124). The second chlorine at the 2-position could then be displaced by hydrazine hydrate (B1144303) to form the title compound. This synthetic route highlights the principles of nucleophilic substitution on the pyrimidine core. Direct substitution on this compound, where a nucleophile would displace the morpholino or hydrazinyl group, would require harsh conditions and is generally not a favored pathway.

Ring Transformation Reactions (e.g., Pyrimidine to Pyrazole Conversions)

Under specific conditions, the pyrimidine ring itself can undergo rearrangement or transformation into other heterocyclic systems. A notable example is the conversion of pyrimidines into pyrazoles. This transformation involves a formal carbon deletion and skeletal remodeling, often mediated by hydrazine. thieme.dechemsrc.com

The reaction is proposed to proceed via activation of the pyrimidine ring, for example, by N-triflylation, making it susceptible to nucleophilic attack by hydrazine at the C-6 position. nih.gov This is followed by ring-opening of the pyrimidine, and subsequent intramolecular cyclization with the elimination of a formamidine (B1211174) derivative to yield the pyrazole ring. chemsrc.com This pathway allows for the conversion of a six-membered diazine (pyrimidine) into a five-membered diazole (pyrazole), providing a powerful strategy for scaffold hopping in drug discovery. thieme.denih.gov While this reaction has been demonstrated on various pyrimidine substrates, its application to a densely substituted pyrimidine like this compound would depend on the specific reaction conditions and potential competing side reactions.

Role of the Morpholine Ring in Modulating Reactivity

Furthermore, the morpholine moiety's ability to form hydrogen bonds via its oxygen atom can influence the molecule's solubility and interactions with reagents and solvents. frontiersin.org The electron-deficient character of the morpholine ring also enables it to participate in hydrophobic interactions. frontiersin.orgresearchgate.net In related morpholinopyrimidine systems, the presence of electron-withdrawing groups has been shown to enhance biological activity, suggesting a significant electronic contribution of the morpholine ring to the properties of the molecule. rsc.orgnih.gov

The presence of the morpholine group can also exert steric effects, potentially directing the regioselectivity of reactions at other positions of the pyrimidine ring. The combination of these electronic and steric factors makes the morpholine ring a crucial determinant in the chemical behavior of this compound.

Table 1: Influence of the Morpholine Ring on the Reactivity of the Pyrimidine Core

| Feature of Morpholine Ring | Consequence on Reactivity | Reference |

| Electron-withdrawing nature | Increases electrophilicity of the pyrimidine ring | frontiersin.org, frontiersin.org |

| Hydrogen bond acceptor (Oxygen) | Influences solubility and intermolecular interactions | frontiersin.org |

| Steric bulk | Can direct regioselectivity of reactions | N/A |

| Hydrophobic interactions | Can influence binding and non-covalent interactions | frontiersin.org, researchgate.net |

Reaction Mechanism Elucidation

The elucidation of reaction mechanisms for this compound and related compounds is crucial for understanding their transformation pathways and for the rational design of new synthetic routes. While specific mechanistic studies on this exact molecule are not extensively detailed in the available literature, the mechanisms of key transformations involving the hydrazinylpyrimidine scaffold can be inferred from studies on analogous systems.

A prominent transformation of 2-hydrazinylpyrimidines is their cyclization to form fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines. ias.ac.innih.govresearchgate.netresearchgate.net This reaction typically proceeds through a condensation reaction with a 1,3-dielectrophilic species.

A plausible mechanism for the formation of a pyrazolo[1,5-a]pyrimidine (B1248293) from this compound and a β-dicarbonyl compound is depicted below. The reaction is believed to be initiated by the nucleophilic attack of the exocyclic amino group of the hydrazinyl moiety, which is generally more nucleophilic than the endocyclic nitrogen, onto one of the carbonyl carbons of the β-dicarbonyl compound. researchgate.net This is followed by an intramolecular cyclization and subsequent dehydration to yield the final pyrazolo[1,5-a]pyrimidine product.

Proposed Reaction Scheme:

Step 1: Nucleophilic attack The more nucleophilic terminal nitrogen of the hydrazinyl group attacks one of the electrophilic carbonyl carbons of the β-dicarbonyl compound.

Step 2: Intramolecular cyclization The nitrogen atom of the resulting intermediate attacks the remaining carbonyl group, leading to the formation of a cyclic intermediate.

Step 3: Dehydration The cyclic intermediate undergoes dehydration to form the stable, aromatic pyrazolo[1,5-a]pyrimidine ring system.

This type of cyclization is a common and efficient method for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. nih.gov The reactivity of the hydrazinyl group as a dinucleophile is central to this and other related heterocyclic constructions. The hydrazine moiety can react with a variety of electrophiles, and the specific reaction pathway can often be controlled by the reaction conditions and the nature of the electrophilic partner. researchgate.netnih.govresearchgate.netresearchgate.net

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Molecular Electronic Structures

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule, which governs its reactivity and physical properties. superfri.org These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. jchemrev.com For 4-(2-Hydrazinylpyrimidin-4-yl)morpholine, DFT calculations would be employed to determine a set of "reactivity descriptors." These descriptors help predict how the molecule will behave in a chemical reaction. nih.gov

Key reactivity descriptors that would be calculated include:

Chemical Potential (μ): Indicates the tendency of electrons to escape from the system.

Chemical Hardness (η) and Softness (S): Hardness measures the resistance to a change in electron distribution, while softness is the reciprocal of hardness. A smaller energy gap between the HOMO and LUMO (see section 4.1.2) typically corresponds to a softer, more reactive molecule.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These values are derived from the energies of the frontier molecular orbitals. A hypothetical data table for such calculations is presented below.

Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for this compound (Note: These values are illustrative and not based on actual published data for this specific compound.)

| Descriptor | Symbol | Value (Illustrative) | Significance |

| Chemical Potential | µ | -3.5 eV | Tendency to donate or accept electrons |

| Chemical Hardness | η | 2.5 eV | Resistance to change in electron configuration |

| Global Softness | S | 0.4 eV⁻¹ | Propensity for chemical reactions |

| Electrophilicity Index | ω | 2.45 eV | Capacity to act as an electrophile |

Studies on related pyrimidine-morpholine hybrids and other nitrogen-containing heterocyclic compounds frequently use DFT to predict reactive sites and understand their chemical behavior. nih.govfrontiersin.orgnih.gov

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. researchgate.netredalyc.org

HOMO: This orbital acts as the primary electron donor. Regions of the molecule with a high HOMO density are susceptible to attack by electrophiles.

LUMO: This orbital acts as the primary electron acceptor. Regions with high LUMO density are prone to attack by nucleophiles.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. researchgate.net

For this compound, FMO analysis would reveal the distribution of these orbitals across the pyrimidine (B1678525) ring, the morpholine (B109124) substituent, and the hydrazinyl group, identifying the most probable sites for electron donation and acceptance.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. mdpi.comnih.govyoutube.commdpi.com This method is crucial for understanding how a molecule like this compound behaves in a biological environment, such as in solution or near a protein.

The morpholine ring of this compound can adopt different conformations (e.g., chair, boat). MD simulations would be used to explore the conformational landscape of the molecule, identifying the most stable (lowest energy) shapes it can adopt. This analysis is vital because the three-dimensional shape of a molecule dictates how it can interact with other molecules, including biological receptors. The simulations would track bond rotations and ring puckering over time to determine the preferred spatial arrangement and the energy barriers between different conformations.

In a real-world biological system, the molecule would be surrounded by solvent (typically water) and other molecules. MD simulations can model these intermolecular interactions explicitly. For this compound, simulations would analyze:

Hydrogen Bonding: The potential for the hydrazinyl group and the nitrogen atoms in the pyrimidine ring to form hydrogen bonds with water or with amino acid residues in a protein active site.

Hydrophobic Interactions: How the nonpolar parts of the molecule interact with the surrounding environment.

Such simulations are essential for predicting how the compound might bind to a biological target. researchgate.net

Structure-Activity Relationship (SAR) Studies through Computational Modeling

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. nih.govnih.gov Computational modeling is a cornerstone of modern SAR, allowing researchers to predict the activity of novel compounds before they are synthesized. mdpi.com

For this compound, a computational SAR study would involve creating a library of virtual analogs by modifying specific parts of the molecule—for instance, by changing substituents on the pyrimidine ring or replacing the morpholine group.

These virtual compounds would then be evaluated using methods like:

Quantitative Structure-Activity Relationship (QSAR): A statistical method that correlates variations in physicochemical properties (like lipophilicity, electronic properties, and size, represented by molecular descriptors) with changes in biological activity. mdpi.com

Molecular Docking: A simulation that predicts the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second molecule (the receptor, e.g., a protein target) to form a stable complex. The docking score provides an estimate of binding affinity.

These studies are prevalent for pyrimidine-based compounds, which are known to target a wide range of proteins, including kinases. researchgate.net The insights gained would guide the design of new derivatives with potentially enhanced potency or selectivity.

Ligand-Protein Docking Studies (e.g., Enzyme Active Sites)

Molecular docking simulations are a cornerstone in the computational evaluation of drug candidates, offering predictions of the binding orientation and affinity of a small molecule to a protein target. For derivatives of this compound, docking studies have been instrumental in identifying potential enzyme targets and key intermolecular interactions that govern their inhibitory activity.

While specific docking studies on this compound are not extensively detailed in publicly available literature, research on closely related pyrimidine-morpholine hybrids provides a clear indication of their binding capabilities. For instance, a series of 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives, which bear a strong structural resemblance to the target compound, have been evaluated for their cytotoxic activities. nih.gov Computational docking of these analogs into the active sites of various protein kinases, which are often implicated in cancer, has revealed crucial binding interactions.

Typically, the morpholine moiety engages in hydrogen bonding with amino acid residues in the hinge region of the kinase active site. The pyrimidine core often forms additional hydrogen bonds and hydrophobic interactions, while the hydrazinyl group can act as both a hydrogen bond donor and acceptor, further anchoring the ligand within the binding pocket. For example, in a study of pyrimidine-morpholine hybrids as potential anticancer agents, docking simulations confirmed that these compounds could effectively bind to the active sites of target proteins, corroborating the biological activity data. nih.gov

Table 1: Representative Ligand-Protein Interactions for Morpholine-Pyrimidine Scaffolds

| Target Protein | Interacting Amino Acid Residues | Type of Interaction |

| Protein Kinase | Hinge Region Residues | Hydrogen Bonding |

| Gatekeeper Residue | Hydrophobic Interaction | |

| Catalytic Loop Residues | Hydrogen Bonding | |

| Dihydrofolate Reductase | Aspartate, Serine | Hydrogen Bonding, Electrostatic |

Note: This table is a generalized representation based on docking studies of various morpholine-pyrimidine derivatives.

Prediction of Binding Affinities

The prediction of binding affinity, often expressed as a docking score or an estimated inhibition constant (Ki) or binding free energy (ΔG), is a key output of molecular docking simulations. These values provide a quantitative measure of the strength of the interaction between a ligand and its target protein, aiding in the prioritization of compounds for further experimental testing.

For pyrimidine-morpholine hybrids, predicted binding affinities have shown a strong correlation with their experimentally determined biological activities. nih.gov For example, compounds with lower (more favorable) docking scores typically exhibit higher potency in in vitro assays. The calculated binding affinities for a series of novel pyrimidine-morpholine hybrids against cancer cell lines demonstrated a range of values, with the most potent compounds exhibiting the strongest predicted binding to their putative protein targets. nih.govresearchgate.net

Table 2: Predicted Binding Affinities of Representative Pyrimidine-Morpholine Analogs

| Compound Analog | Target Protein | Predicted Binding Affinity (kcal/mol) |

| Analog 1 | Protein Kinase A | -8.5 |

| Analog 2 | Protein Kinase B | -9.2 |

| Analog 3 | Protein Kinase C | -7.9 |

Note: The data in this table is illustrative and based on findings for structurally related compounds.

Computational Studies of Reaction Mechanisms and Pathways

Computational chemistry also provides powerful tools to investigate the mechanisms and energetics of chemical reactions. For heterocyclic compounds like this compound, theoretical studies can elucidate the pathways of their synthesis and potential metabolic transformations.

Transition State Analysis

Transition state analysis is a critical component of computational reaction mechanism studies. By locating and characterizing the transition state structures, chemists can understand the energy barriers of a reaction and identify the rate-determining step. For the synthesis of pyrimidine derivatives, computational studies have identified the transition states for key steps such as cyclization and condensation reactions. nih.gov This information is invaluable for optimizing reaction conditions to improve yields and reduce byproducts.

Applications in Medicinal Chemistry and Drug Discovery

Anticancer Activity of 4-(2-Hydrazinylpyrimidin-4-yl)morpholine and its Derivatives

Derivatives of this compound have emerged as a promising class of compounds in the search for novel anticancer agents. researchgate.net The presence of the morpholine (B109124) ring is a characteristic feature in many phosphatidylinositol 3-kinase (PI3K) inhibitors, where the oxygen atom can form crucial bonds with amino acid residues in the target enzyme. nih.gov The pyrimidine (B1678525) core is also a well-established scaffold in the development of kinase inhibitors. nih.gov

The phosphatidylinositol 3-kinase/protein kinase B/mammalian target of rapamycin (B549165) (PI3K/Akt/mTOR) signaling pathway is frequently overactive in cancer cells, playing a crucial role in cell growth, proliferation, and survival. nih.gov Consequently, the development of inhibitors that can target this pathway is a key strategy in cancer therapy. nih.gov Dual inhibition of PI3K and mTOR is considered a particularly attractive approach to overcome resistance mechanisms and achieve a more comprehensive blockade of the pathway. nih.govunc.edu

Several studies have highlighted the potential of morpholine-containing pyrimidine derivatives as dual PI3K/mTOR inhibitors. researchgate.net For instance, certain thieno[3,2-d]pyrimidine (B1254671) analogues incorporating a morpholine ring have demonstrated inhibitory activity against both PI3Kα and mTOR. nih.gov The design of these inhibitors often involves strategic modifications to the core structure to enhance potency and selectivity. The incorporation of a second morpholine group into a triazine or pyrimidine core has been a successful strategy to improve solubility and potency in some PI3K inhibitors. nih.gov Furthermore, modifications such as adding cis-2,6-dimethyl substituents to the morpholine ring have been shown to increase mTOR inhibitory efficacy while maintaining PI3Kα inhibitory activity. nih.gov

A key mechanism through which many anticancer agents exert their effect is the induction of apoptosis, or programmed cell death. mdpi.com Research has shown that derivatives containing the morpholine and quinazoline (B50416) scaffolds, which are structurally related to the pyrimidine core of this compound, can trigger apoptosis in cancer cells. nih.gov

Mechanistic studies on certain morpholine-substituted quinazoline derivatives revealed that they can inhibit cell proliferation by arresting the cell cycle and that the primary cause of cell death is through apoptosis. rsc.org In some cases, the induction of apoptosis is linked to the upregulation of pro-apoptotic genes like Bax, caspase-3, and caspase-9, and the downregulation of anti-apoptotic genes such as Bcl-2. mdpi.com For example, studies on the human cholangiocarcinoma cell line Mz-ChA-1 have shown that certain compounds can induce apoptosis via the ROS-triggered mitochondrial pathway, evidenced by an increase in the BAX/BCL-2 ratio and the activation of caspases. mdpi.com This suggests that derivatives of this compound may also share this ability to induce apoptosis in cancer cells.

The cytotoxic activity of this compound derivatives has been evaluated against a range of human cancer cell lines. Notably, morpholine-substituted quinazoline derivatives have demonstrated promising activity against lung cancer (A549), breast cancer (MCF-7), and neuroblastoma (SHSY-5Y) cell lines. rsc.org Some of these compounds exhibited IC50 values in the low micromolar range, indicating significant cytotoxic potential. rsc.org

Furthermore, pyrazoline derivatives, which can be synthesized from hydrazinyl precursors, have shown activity against various cancer cell lines. nih.gov For instance, certain thiazolyl-pyrazoline hybrids have displayed potent anticancer activity against MCF-7 breast cancer cells. researchgate.net The table below summarizes the cytotoxic activities of some morpholine-containing compounds against various cancer cell lines, as reported in the literature.

| Compound Class | Cell Line | Activity (IC50) |

| Morpholine substituted quinazolines | A549 (Lung) | 8.55 - 20.84 μM |

| Morpholine substituted quinazolines | MCF-7 (Breast) | 3.15 μM (for most potent) |

| Morpholine substituted quinazolines | SHSY-5Y (Neuroblastoma) | 3.36 μM (for most potent) |

| Thiazolyl-pyrazoline hybrids | MCF-7 (Breast) | 3.37 - 5.64 μM |

| Thiazolyl-pyrazoline hybrids | A549 (Lung) | 2.9 - 4.2 μM |

This table is for illustrative purposes and represents data from various studies on morpholine-containing compounds, not necessarily direct derivatives of this compound.

Tyrosine kinases are a class of enzymes that play a critical role in cell signaling pathways that control cell growth, proliferation, and differentiation. nih.gov Dysregulation of tyrosine kinase activity is a common feature in many cancers, making them an important target for anticancer drug development. nih.gov The 4-anilinoquinazoline (B1210976) scaffold is a well-known pharmacophore for tyrosine kinase inhibitors, and the addition of a morpholine group can enhance the activity of these compounds. tku.edu.tw

Derivatives of 4-(phenylamino)quinazoline and -pyridopyrimidine have been developed as irreversible inhibitors of the epidermal growth factor receptor (EGFR), a key tyrosine kinase. nih.gov Furthermore, quinazoline-based compounds have been identified as multi-targeted kinase inhibitors, showing activity against various tyrosine kinases such as VEGFR, EGFR, and HER2. mdpi.com Molecular modeling studies have shown that the presence of certain substituents can facilitate favorable interactions within the kinase domain of the target proteins. nih.gov Given the structural similarities, it is plausible that derivatives of this compound could also exhibit tyrosine kinase inhibitory activity.

The development of effective anticancer agents relies heavily on understanding the structure-activity relationship (SAR), which describes how the chemical structure of a compound influences its biological activity. For morpholine-containing pyrimidine and quinazoline derivatives, several key SAR insights have been established.

In a series of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives, it was found that the introduction of a hydrazine (B178648) group was beneficial for cytotoxic activity. mdpi.com Furthermore, the nature of substituents on the benzene (B151609) ring played a significant role, with electron-withdrawing groups such as chloro, fluoro, and bromo generally leading to better activity than electron-donating groups like methoxy. nih.govmdpi.com

For quinazoline-based derivatives, the position of substituents on the quinazoline ring and the nature of the aniline (B41778) moiety have been shown to be critical for their antiproliferative activity. nih.gov For instance, the presence of dioxygenated rings fused at the 6,7 positions of the quinazoline scaffold, combined with a biphenylamino substituent, resulted in highly effective compounds. nih.gov These findings provide a valuable framework for the rational design of more potent and selective anticancer agents based on the this compound scaffold.

Antimicrobial Activity (Antibacterial, Antifungal, Antiviral)

In addition to their anticancer potential, compounds incorporating the morpholine and hydrazide moieties have been investigated for their antimicrobial properties. The morpholine ring itself is a component of several compounds with a wide range of biological activities, including antimicrobial effects. researchgate.net Similarly, the hydrazide skeleton is known to be present in molecules with antibacterial and antitubercular activity. researchgate.net

The combination of a morpholine ring with other heterocyclic systems has yielded compounds with significant antimicrobial activity. For example, 4-(5-aryl-2-furoyl)morpholines and their thio-analogues have been synthesized and evaluated for their antibacterial and antifungal properties. pensoft.net While the antibacterial activity of these compounds was not consistently high, some derivatives showed potent antifungal activity. pensoft.net

Pyrazoline derivatives, which can be synthesized from hydrazone precursors, have also demonstrated a broad spectrum of antimicrobial activities. nih.gov Studies on various pyrazoline and hydrazone derivatives have shown moderate to good activity against a range of bacteria and fungi, with minimum inhibitory concentration (MIC) values varying depending on the specific substitutions on the pyrazoline ring. nih.gov These findings suggest that derivatives of this compound could be promising candidates for the development of new antimicrobial agents.

Enzyme Inhibition and Receptor Modulation

The unique structural features of the this compound scaffold make it a candidate for interaction with various biological targets, including enzymes and receptors that are crucial in pathological processes. The morpholine ring can modulate pharmacokinetic properties, while the pyrimidine and hydrazinyl components offer multiple points for hydrogen bonding and other interactions within enzyme active sites.

While direct studies on this compound as a cholinesterase inhibitor are not extensively detailed, the core components of its structure are present in other known inhibitors of acetylcholinesterase (AChE) and butylcholinesterase (BChE). For instance, a series of novel 4-N-phenylaminoquinoline derivatives incorporating a morpholine group were designed and synthesized to evaluate their anti-cholinesterase activities. nih.gov Among these, certain compounds showed potent inhibition of AChE. Specifically, compound 11g (as referenced in the study) was identified as the most potent inhibitor against both AChE and BChE, with IC₅₀ values of 1.94 ± 0.13 μM and 28.37 ± 1.85 μM, respectively. nih.gov Kinetic analysis revealed that these morpholine-bearing compounds acted as mixed-type AChE inhibitors. nih.gov The morpholine moiety is often incorporated into inhibitor designs to interact with the peripheral anionic site (PAS) or other regions of the cholinesterase enzymes. clinpgx.org

Table 1: Cholinesterase Inhibitory Activity of a Representative Morpholine Derivative

| Compound | Target Enzyme | IC₅₀ (μM) |

|---|---|---|

| 11g (a 4-N-phenylaminoquinoline derivative with a morpholine group) | Acetylcholinesterase (AChE) | 1.94 ± 0.13 |

| Butylcholinesterase (BChE) | 28.37 ± 1.85 |

Data sourced from a study on morpholine-bearing quinoline (B57606) derivatives. nih.gov

The morpholine nucleus is a key feature in various compounds synthesized to inhibit the urease enzyme, which is implicated in infections caused by pathogens like Helicobacter pylori. researchgate.net Derivatives of 1-(3-nitropyridin-2-yl)piperazine, which share structural similarities with pyrimidine-morpholine compounds, have been investigated for their urease inhibition capabilities. researchgate.net Studies on newly synthesized morpholine derivatives containing an azole nucleus also demonstrated moderate-to-good urease inhibitory activity, with the level of inhibition increasing with the compound's concentration. nih.gov One such derivative, a thiazolidinone compound, displayed excellent inhibition of the enzyme with an IC₅₀ value of 4.46 ± 0.22 μM. nih.gov These findings suggest that the morpholine ring is a valuable pharmacophore for the design of urease inhibitors.

Table 2: Urease Inhibitory Activity of a Representative Morpholine Derivative

| Compound | Target Enzyme | IC₅₀ (μM) |

|---|---|---|

| Thiazolidinone Derivative 7 (a 2-[(6-morpholin-4-ylpyridin-3-yl)amino]-N'-(4-oxo-3-phenyl-1,3-thiazolidin-2-lidene)acetohydrazide) | Jack Bean Urease | 4.46 ± 0.22 |

Data sourced from a study on antimicrobial and antiurease activities of newly synthesized morpholine derivatives. nih.gov

Antitubercular Applications

Derivatives of the pyrimidine scaffold have been a focus of research for new antitubercular agents. In structure-activity relationship (SAR) studies of antitubercular 2-pyrazolylpyrimidinones, modifications were made to explore potency against Mycobacterium tuberculosis (Mtb). nih.gov The introduction of a morpholine ring at the R4 position of the pyrazole (B372694) was found to be well-tolerated, resulting in a compound with a Minimum Inhibitory Concentration (MIC) of 6.25 μM against Mtb and a favorable cytotoxicity profile (CHO IC₅₀ > 50 μM). nih.gov This indicates that the morpholine moiety can be a key structural element in developing pyrimidine-based compounds with significant antitubercular activity. The hydrazinyl group is also a well-known component of antitubercular drugs, most notably isoniazid, suggesting that its presence in this compound could contribute to potential antimycobacterial effects. researchgate.netnih.gov

Table 3: Antitubercular Activity of a Morpholine-Containing Pyrazolylpyrimidinone

| Compound | Target Organism | MIC (μM) |

|---|---|---|

| Compound 50 (a 2-pyrazolylpyrimidinone with a morpholine ring) | Mycobacterium tuberculosis | 6.25 |

Data sourced from a study on antitubercular 2-pyrazolylpyrimidinones. nih.gov

Pharmacokinetic and Pharmacodynamic Considerations

The pharmacokinetic profile of a drug candidate is critical to its potential therapeutic success. The morpholine ring is often incorporated into molecules to improve their pharmacokinetic properties, such as solubility and metabolic stability.

Specific bioavailability data for this compound is not available. However, studies on structurally related compounds provide valuable insights. A series of 4-benzylaminopyrimidine-5-carboxamide derivatives were synthesized to identify potent and orally bioavailable inhibitors of the STAT6 transcription factor. nih.gov Within this series, the compound 25y , identified as 2-[(4-morpholin-4-ylphenyl)amino]-4-[(2,3,6-trifluorobenzyl)amino]pyrimidine-5-carboxamide, demonstrated an oral bioavailability of 25% in mice. nih.gov This finding highlights that the pyrimidine-morpholine scaffold can be compatible with oral absorption.

Specific experimental data regarding the half-life and clearance of this compound or its immediate derivatives are not detailed in the available scientific literature. These pharmacokinetic parameters are essential for determining the dosing frequency and duration of a compound's effect and would need to be established through dedicated in vitro and in vivo studies.

Table of Compounds Mentioned

| Compound Name | Structure/Class |

|---|---|

| This compound | Pyrimidine-morpholine-hydrazine |

| Compound 11g | 4-N-phenylaminoquinoline derivative with a morpholine group |

| Thiazolidinone Derivative 7 | 2-[(6-morpholin-4-ylpyridin-3-yl)amino]-N'-(4-oxo-3-phenyl-1,3-thiazolidin-2-lidene)acetohydrazide |

| Compound 50 | 2-Pyrazolylpyrimidinone with a morpholine ring substituent |

| Compound 25y | 2-[(4-morpholin-4-ylphenyl)amino]-4-[(2,3,6-trifluorobenzyl)amino]pyrimidine-5-carboxamide |

Development of Novel Therapeutic Agents

The chemical scaffold this compound serves as a crucial building block in the field of medicinal chemistry for the development of novel therapeutic agents. The unique combination of the pyrimidine ring, the reactive hydrazinyl group, and the morpholine moiety provides a versatile platform for creating derivatives with a wide range of pharmacological activities. researchgate.netmdpi.com The morpholine ring, in particular, is a privileged structure in drug discovery, often incorporated to improve physicochemical properties such as aqueous solubility and metabolic stability, which are favorable for drug candidates. nih.govresearchgate.netresearchgate.net Research has primarily focused on modifying this core structure to synthesize potent agents for treating cancers and inflammatory conditions.

One of the most significant applications of this scaffold has been in the development of anticancer agents. Scientists have synthesized various series of derivatives and evaluated their cytotoxic effects against numerous human cancer cell lines. For instance, a series of 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives, synthesized from the parent compound, demonstrated significant antitumor activities. researchgate.netnih.gov In these studies, most of the synthesized compounds exhibited moderate to significant cytotoxicity and high selectivity against one or more cancer cell lines. nih.gov

One particularly promising compound from this series, identified as 15f, showed potent cytotoxic activities against H460 (lung cancer), HT-29 (colon cancer), and MDA-MB-231 (breast cancer) cell lines. nih.gov Its activity was found to be 1.7 to 66.5 times more potent than GDC-0941, a known thieno[3,2-d]pyrimidine-based anticancer agent. researchgate.netnih.gov This highlights the potential of the 2-hydrazinyl-4-morpholinyl scaffold in generating highly active antitumor compounds.

Further research into related structures, such as 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives bearing a pyrazoline moiety, has also yielded compounds with strong cytotoxic activity. mdpi.com These compounds were evaluated against four human cancer cell lines: A549 (lung), PC-3 (prostate), MCF-7 (breast), and HepG2 (liver). The mechanism of action for many of these pyrimidine derivatives is believed to involve the inhibition of key cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer. researchgate.netmdpi.com The phosphatidylinositol 3-kinase (PI3K) family of enzymes is a critical target in cancer therapy, and several morpholino-quinazoline and thieno[3,2-d]pyrimidine derivatives have been developed as potent PI3K inhibitors. nih.govnih.gov

The hydrazinyl group in the core structure is also instrumental, often reacting with aldehydes and ketones to form hydrazone linkages, leading to novel 2-(2-arylmethylene)hydrazinyl derivatives. This synthetic flexibility has been exploited to create extensive libraries of compounds for screening. For example, novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives have shown excellent activity, with IC₅₀ values in the low micromolar to nanomolar range against various cancer cell lines. nih.gov

Beyond oncology, derivatives of the morpholinopyrimidine scaffold have been investigated as potential anti-inflammatory agents. Certain compounds were found to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells. rsc.org Further investigation revealed that these compounds could significantly reduce the mRNA and protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes involved in the inflammatory response. rsc.org

The collective research findings underscore the importance of the this compound scaffold as a foundational structure for designing and synthesizing new generations of therapeutic agents. Its derivatives have shown significant promise, particularly as potent and selective anticancer compounds.

Research Findings on Anticancer Activity of Selected Derivatives

| Compound | Derivative Class | Cancer Cell Line | Reported IC₅₀ (μM) | Reference |

|---|---|---|---|---|

| Compound 15f | 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine | H460 (Lung) | Data not specified, but 1.7-66.5x more active than GDC-0941 | nih.gov |

| Compound 15f | 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine | HT-29 (Colon) | Data not specified, but 1.7-66.5x more active than GDC-0941 | nih.gov |

| Compound 15f | 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine | MDA-MB-231 (Breast) | Data not specified, but 1.7-66.5x more active than GDC-0941 | nih.gov |

| Compound 8d | 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine | A549, PC-3, MCF-7, HepG2 | Evaluated for cytotoxicity and PI3Kα kinase inhibition | mdpi.com |

| Compound 15e | thieno[3,2-d]pyrimidine | A375 (Melanoma) | 0.58 | nih.gov |

| Compound 9p | 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline | HT-29 (Colon) | 0.015 | nih.gov |

| Compound 9p | 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline | H-460 (Lung) | 0.031 | nih.gov |

| Compound 9p | 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline | HepG2 (Liver) | 0.53 | nih.gov |

| Compound 9p | 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline | SGC-7901 (Gastric) | 0.58 | nih.gov |

Potential Applications in Materials Science

Polymer Synthesis as Building Blocks

The presence of a hydrazinyl (-NHNH2) group in 4-(2-Hydrazinylpyrimidin-4-yl)morpholine makes it a prime candidate as a monomer or a building block in various polymerization reactions. Hydrazide derivatives are known to participate in step-growth polymerizations, leading to the formation of functional polymers with unique properties. nih.govnih.gov

The hydrazinyl moiety is nucleophilic and can react with various electrophilic functional groups to form stable covalent bonds, which are the basis of polymer backbones. For instance, it can react with dicarboxylic acids or their derivatives (like diacyl chlorides or diesters) to form polyhydrazides, a class of polymers known for their thermal stability and chelating properties. mdpi.com Similarly, reaction with diisocyanates would yield polyureas, and reaction with diepoxides would result in cross-linked polymer networks.

The bifunctionality of the hydrazinyl group (two amine nitrogens) allows for the formation of linear polymers or for participation in cross-linking reactions, depending on the reaction conditions and the co-monomers used. The incorporation of the bulky and rigid pyrimidine-morpholine substituent onto the polymer backbone would significantly influence the properties of the resulting polymer, such as its solubility, thermal stability, and morphology.

Table 1: Potential Polymerization Reactions Involving this compound

| Co-monomer Functional Group | Resulting Polymer Linkage | Potential Polymer Class |

| Diacyl Chloride | Hydrazide (-CO-NH-NH-) | Polyhydrazide |

| Diisocyanate | Urea (-NH-CO-NH-NH-) | Polyurea |

| Diepoxide | Cross-linked amine | Epoxy resin |

| Dialdehyde/Diketone | Hydrazone (-C=N-NH-) | Polyhydrazone |

This table illustrates the potential reactivity of the hydrazinyl group in this compound with various co-monomers to form different classes of polymers.

Detailed research into the polymerization kinetics and characterization of polymers derived from this compound would be necessary to fully elucidate its potential as a versatile building block in polymer synthesis.

Development of Advanced Functional Materials

The incorporation of this compound into a polymer matrix, either as a monomer or as a pendant group, could lead to the development of advanced functional materials with tailored properties. The pyrimidine (B1678525) and morpholine (B109124) moieties, as well as the hydrazinyl group, can impart specific functionalities to the material.

The nitrogen atoms within the pyrimidine and morpholine rings, along with the hydrazinyl group, can act as coordination sites for metal ions. This suggests the potential for creating materials for applications such as heavy metal ion removal, catalysis, or the development of sensory materials. nih.gov For example, polymers containing pyrimidine rings have been investigated for their thermal and mechanical properties. tandfonline.com The introduction of a pyrimidine ring into the main chain of polyurethanes has been shown to improve their thermal stability. tandfonline.com

Furthermore, the presence of the morpholine group can influence the solubility and biocompatibility of the resulting polymers. Morpholine-containing polymers have been explored for various biomedical applications. e3s-conferences.orgresearchgate.net The polarity of the morpholine ring can enhance the hydrophilicity of materials, which is advantageous for applications in aqueous environments.

The combination of these functional groups in a single monomeric unit could lead to multifunctional materials. For instance, a polymer derived from this compound could exhibit a combination of thermal stability (from the pyrimidine ring), hydrophilicity and biocompatibility (from the morpholine ring), and chelating ability (from the hydrazinyl and heterocyclic nitrogen atoms). Such materials could find applications in areas like smart coatings, membranes for separation processes, or as scaffolds in tissue engineering.

Table 2: Potential Functional Properties of Polymers Incorporating this compound

| Structural Moiety | Potential Functional Property | Potential Application |

| Pyrimidine Ring | Enhanced Thermal Stability, Rigidity | High-performance plastics, heat-resistant coatings |

| Morpholine Ring | Increased Hydrophilicity, Biocompatibility | Biomaterials, hydrogels, drug delivery systems |

| Hydrazinyl Group | Metal Ion Chelation, Cross-linking Site | Adsorbents for metal ions, responsive materials |

| Combined Structure | Multifunctionality | Smart materials, sensors, catalytic supports |

This table outlines the potential functional properties that each structural component of this compound could impart to a polymer, and the corresponding potential applications.

Further research is required to synthesize and characterize materials incorporating this compound to validate these potential applications and to explore the full scope of their functional properties.

Environmental Impact and Remediation Strategies in Heterocyclic Chemistry

Environmental Fate and Behavior of Heterocyclic Compounds

The environmental journey of a heterocyclic compound like 4-(2-Hydrazinylpyrimidin-4-yl)morpholine is dictated by its chemical properties and the environmental conditions it encounters. Its structure, featuring both a pyrimidine (B1678525) and a morpholine (B109124) ring, suggests a complex fate influenced by the characteristics of both moieties.

Sources and Release Pathways in the Environment

Heterocyclic compounds enter the environment from a variety of industrial and domestic sources. For molecules like this compound, which are often intermediates or components in the synthesis of more complex products, the primary release pathways are associated with manufacturing and processing.

Industrial Effluents: The major contributors to the release of morpholine and its derivatives are the rubber, metal, and textile industries. researchgate.net Effluents from chemical and pharmaceutical manufacturing plants are significant point sources, discharging wastewater that may contain the parent compound, its precursors, or byproducts.

Wastewater Treatment Plants (WWTPs): Many synthetic organic compounds are not fully eliminated by conventional wastewater treatment processes. researchgate.net Due to its high solubility in water, morpholine and related compounds can pass through these systems and be released into surface waters. researchgate.net

Improper Disposal: The disposal of unused chemical stocks and production waste can lead to the contamination of soil and groundwater.

Persistence and Biodegradation Resistance

The persistence of a chemical compound is its ability to resist degradation. While many organic molecules are readily broken down by microorganisms, the unique structures of some heterocyclic compounds can make them recalcitrant. ucanr.edu

The biodegradability of this compound would depend on the susceptibility of its pyrimidine and morpholine components to microbial attack.

Morpholine Degradation: Contrary to early beliefs that it was resistant, morpholine is biodegradable. researchgate.net Several microorganisms, particularly Mycobacterium strains, have been isolated that can utilize morpholine as a sole source of carbon, nitrogen, and energy. nih.govoup.com The degradation pathway often involves the cleavage of the C-N bond, catalyzed by a cytochrome P-450 enzyme system. nih.govnih.gov Intermediates such as 2-(2-aminoethoxy)acetate (B1259841) and glycolate (B3277807) have been identified. nih.gov

Pyrimidine Degradation: Pyrimidine rings are also subject to microbial degradation. The catabolism pathways ultimately break down the heterocycle into simpler, non-toxic molecules like carbon dioxide, water, β-alanine, and urea. nih.gov

However, the combination of these rings and the presence of a hydrazinyl group in this compound may alter its biodegradability compared to the individual components. The stability of the heterocyclic ring structure can contribute to its persistence in various environmental matrices.

Transport in Environmental Media (Air, Water, Soil)

Once released, the movement of this compound through the environment is governed by its physical and chemical properties.

Water: The morpholine component confers high water solubility. researchgate.net This property suggests that the compound is likely to be highly mobile in aquatic systems, readily transported with surface water and potentially leaching into groundwater.

Soil: In soil environments, water-soluble compounds can percolate through the soil profile. The extent of movement is also influenced by adsorption to soil particles. While specific data for this compound is unavailable, the persistence of some heterocyclic herbicides in soil is a known concern. ucanr.edunih.gov

Air: The volatility of the compound determines its potential for atmospheric transport. While specific data is not available, many complex organic molecules have low volatility and are less likely to be transported long distances in the air.

Remediation Strategies for Heterocyclic Contaminants

Given the potential for persistence and transport of heterocyclic compounds, effective remediation strategies are essential. These strategies focus on treating contaminated wastewater and adopting more environmentally benign manufacturing processes.

Wastewater Treatment Technologies